![molecular formula C10H9N3O4S B5567176 1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5567176.png)
1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole
Descripción general
Descripción
“1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole” is a chemical compound . It is a type of sulfone derivative, which is a class of organic compounds known for their wide spectrum of biological activities .
Synthesis Analysis
The synthesis of sulfone derivatives like “this compound” involves the use of spectroscopic data (IR, 1H- and 13C-NMR) and elemental analyses . A series of new sulfone compounds containing 1,3,4-oxadiazole moieties were synthesized .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by spectroscopic data (IR, 1H- and 13C-NMR) and elemental analyses . The InChI code for this compound is 1S/C11H14N2O4S/c1-9-4-5-10 (13 (14)15)8-11 (9)18 (16,17)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 270.31 .Aplicaciones Científicas De Investigación
Inhibition of Aldehyde Dehydrogenase
One notable application of a related compound, 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole (nitrefazole), is its strong and long-lasting inhibition of aldehyde dehydrogenase. This enzyme plays a crucial role in the metabolism of alcohol. The synthesis and detailed NMR studies of nitrefazole and its isomers have been conducted to understand its structural properties and inhibitory effects (Klink, Pachler, & Gottschlich, 1985).
Antibacterial Activity
A series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives, including 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole, exhibited potent in vitro antibacterial activity against a range of microorganisms like Staphylococcus aureus and Bacillus subtilis. These compounds demonstrated significant effectiveness against Gram-positive bacteria, highlighting their potential as antibacterial agents (Letafat et al., 2008).
Coordination Chemistry
Research involving 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole has contributed to the field of coordination chemistry. These compounds have been synthesized and characterized, providing insights into their potential for forming complex structures with metals like nickel. This research has implications for developing new materials and catalysts (Bermejo et al., 2000).
Novel Synthetic Approaches
Innovative synthetic methods have been developed for creating new 4-substituted-5-nitroimidazole compounds. These methods have expanded the range of available nitroimidazole derivatives, offering new possibilities for pharmaceutical and chemical research (Crozet et al., 2002).
Structural Analysis
Structural analyses of compounds like 2-[2-methyl-5-nitro-4-(phenylsulfonylmethyl)imidazol-1-yl]ethanol have provided valuable insights into the arrangement and interactions of various substituent groups. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Crozet et al., 2002).
Genetics of Antibiotic Resistance
The genetic mechanisms behind the resistance of certain bacteria to nitroimidazole antibiotics have been studied. Understanding the genetics of resistance helps in developing more effective antibiotics and treatments (Reysset, Su, & Sebald, 1993).
Antifungal and Genotoxic Properties
Research on 1-methyl-1H-imidazole derivatives has explored their antifungal and genotoxic properties. These studies contribute to the development of new antifungal agents and help understand their potential side effects (Zani et al., 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methyl-5-nitrophenyl)sulfonylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-8-2-3-9(13(14)15)6-10(8)18(16,17)12-5-4-11-7-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLKNNKGKAKBNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(dimethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate](/img/structure/B5567102.png)
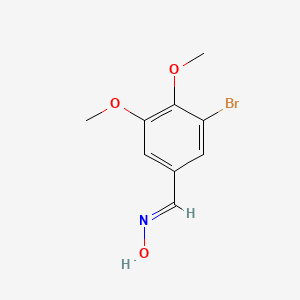
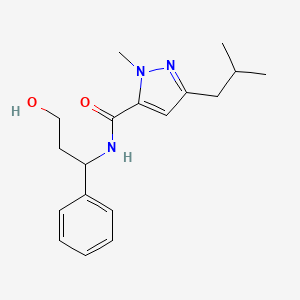
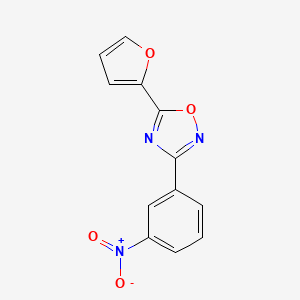
![methyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5567139.png)
![8-(5-chloro-2-pyridinyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567142.png)
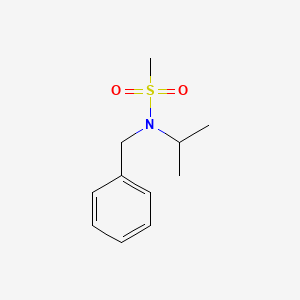
![3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5567158.png)
![[(E)-(3-phenoxyphenyl)methylideneamino] benzoate](/img/structure/B5567163.png)
![METHYL 2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETATE](/img/structure/B5567169.png)
![[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] furan-2-carboxylate](/img/structure/B5567173.png)
![1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)
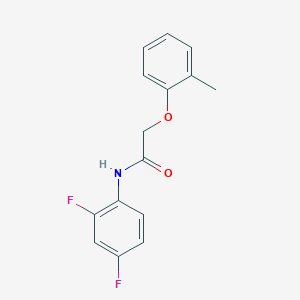
![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-4-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5567195.png)
